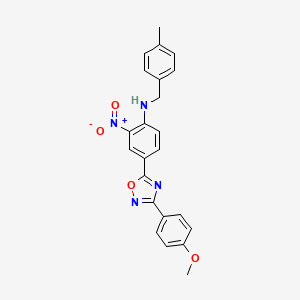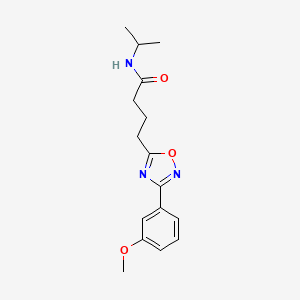
morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of oxadiazole derivatives and has shown promising results in various studies.
Wirkmechanismus
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone works by binding to the Aβ aggregates and inhibiting their formation. The compound has a high binding affinity for the Aβ aggregates, which allows for their detection in vitro and in vivo. In photodynamic therapy, the compound works by generating reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in various studies. The compound has also been found to have antioxidant properties and can protect cells from oxidative stress. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone is its high binding affinity for Aβ aggregates, which makes it a valuable tool for the detection and study of Alzheimer's disease. The compound also has low toxicity and good biocompatibility, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the limitations of the compound is its relatively low yield, which can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the use of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone in scientific research. One potential direction is the development of new fluorescent probes based on the compound for the detection of other protein aggregates associated with various diseases. Another direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Additionally, the compound could be further studied for its potential use in other applications, such as in the treatment of neurodegenerative diseases or as a tool for studying protein-protein interactions.
In conclusion, this compound is a promising compound that has shown significant potential in various scientific research applications. Its high binding affinity for Aβ aggregates makes it a valuable tool for the detection and study of Alzheimer's disease, and its low toxicity and good biocompatibility make it suitable for use in various in vitro and in vivo experiments. With further research and development, the compound could have even more applications in the future.
Synthesemethoden
The synthesis of morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-aminobenzophenone in the presence of morpholine and acetic anhydride. The reaction takes place under reflux conditions for several hours, followed by purification through column chromatography. The yield of the compound is usually around 60-70%.
Wissenschaftliche Forschungsanwendungen
Morpholino(2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)methanone has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-27-17-12-14(13-18(28-2)19(17)29-3)20-23-21(31-24-20)15-6-4-5-7-16(15)22(26)25-8-10-30-11-9-25/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXGELJVZHWENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)






![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)




![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
